

Essential Safety and Logistical Information for Handling Imiglucerase

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Compound of Interest

Compound Name: *Imiglucerase*

Cat. No.: *B1177831*

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This document provides crucial safety protocols and logistical guidance for the handling of **Imiglucerase** (brand name: Cerezyme®), a recombinant form of the human enzyme β -glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.[1][2] Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of the product.

Personal Protective Equipment (PPE) and Engineering Controls

While specific occupational exposure limits (OELs) for **Imiglucerase** have not been established, the primary occupational hazard is the potential for hypersensitivity reactions, which can be severe.[3][4] Therefore, a conservative approach to exposure control is essential.

Recommended PPE:

- **Gloves:** Nitrile or latex gloves should be worn at all times when handling vials, reconstituted solutions, or contaminated surfaces.
- **Eye Protection:** Safety glasses with side shields or goggles are mandatory to protect against splashes.

- **Lab Coat:** A clean, buttoned lab coat should be worn to protect skin and clothing.
- **Respiratory Protection:** When handling the lyophilized powder outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of aerosolized particles.

Engineering Controls:

- **Biological Safety Cabinet (BSC):** All manipulations of the lyophilized powder, including reconstitution, should be performed in a Class II BSC to minimize the risk of aerosol generation and inhalation.
- **Ventilation:** Work should be conducted in a well-ventilated area.

Quantitative Data Summary

The following table summarizes key quantitative information for the handling and preparation of **Imiglucerase**.

Parameter	Value	Source
Storage of Unopened Vials	2°C to 8°C (36°F to 46°F)	[5]
Reconstitution Volume	10.2 mL of Sterile Water for Injection per 400-unit vial	Sanofi
Final Concentration after Reconstitution	40 units/mL	[6][7]
Dilution	Dilute with 0.9% Sodium Chloride Injection, USP, to a final volume of 100–200 mL	
Stability of Reconstituted Solution	Use immediately. If necessary, can be stored for up to 24 hours at 2°C - 8°C, protected from light.	[5]
Administration	Intravenous infusion over 1-2 hours	[8]
Plasma Half-Life	3.6 to 10.4 minutes	[7][9]

Procedural Guidance: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of **Imiglucerase** from receipt to disposal.

1. Receiving and Storage:

- Upon receipt, immediately inspect the package for any signs of damage.
- Verify that the product is **Imiglucerase** and that the expiration date has not passed.
- Store the unopened vials in a refrigerator at 2°C to 8°C.[5]

2. Preparation and Reconstitution:

- Work within a Class II Biological Safety Cabinet.

- Assemble all necessary materials: **Imiglucerase** vial(s), Sterile Water for Injection, sterile syringes and needles, 0.9% Sodium Chloride solution, and a sharps container.
- Allow the **Imiglucerase** vial(s) to reach room temperature before reconstitution.
- Reconstitute each 400-unit vial by slowly injecting 10.2 mL of Sterile Water for Injection down the inner wall of the vial to minimize foaming.
- Gently swirl the vial to dissolve the powder completely. Do not shake.
- Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear and colorless.

3. Dilution and Administration (for research applications mimicking clinical use):

- Withdraw the required volume of the reconstituted solution.
- Dilute the reconstituted **Imiglucerase** with 0.9% Sodium Chloride Injection, USP, to the desired final concentration in an infusion bag or appropriate sterile container.
- Mix the diluted solution gently.
- It is recommended to use the diluted solution immediately. If storage is necessary, it can be kept for up to 24 hours at 2°C - 8°C, protected from light.[\[5\]](#)

4. Spill Management:

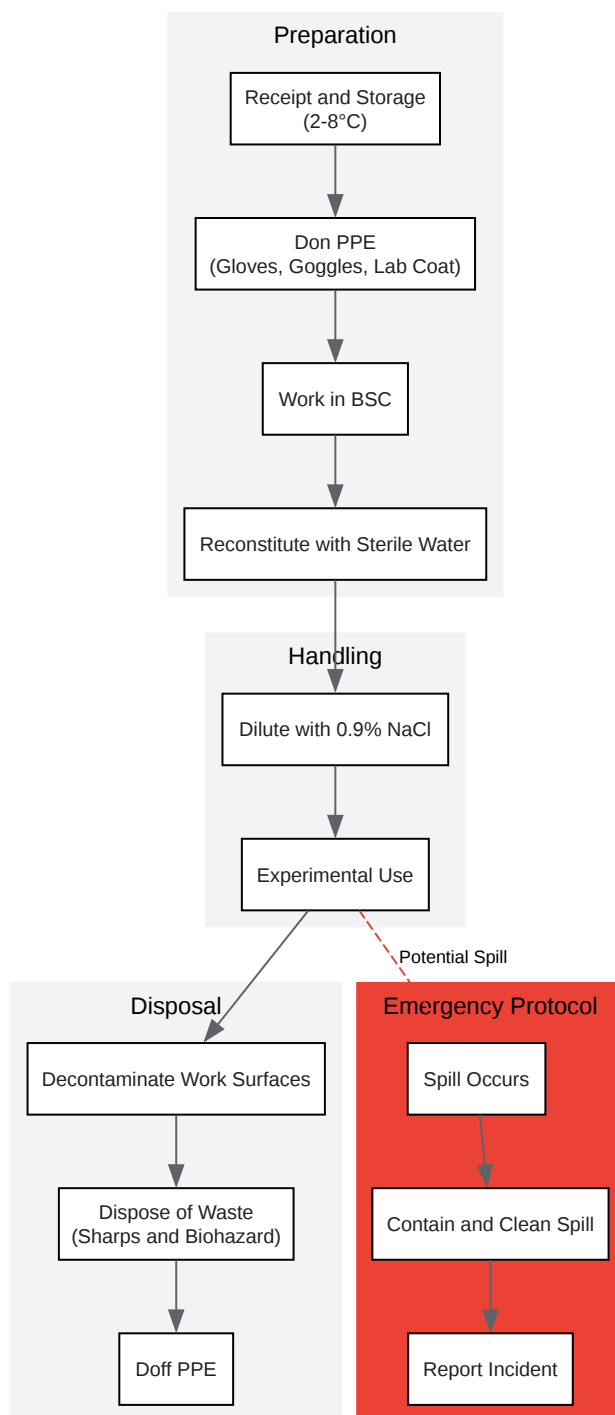
- In case of a spill, immediately alert others in the area.
- Evacuate the area if the spill is large or involves the lyophilized powder.
- For small liquid spills, absorb the spill with absorbent pads.
- For spills of the lyophilized powder, carefully cover with damp absorbent material to avoid raising dust.
- Clean the spill area with a suitable disinfectant, followed by a thorough rinse with water.
- Dispose of all contaminated materials as biohazardous waste.

5. Disposal:

- All single-use vials, needles, syringes, and other contaminated materials must be disposed of in designated sharps and biohazardous waste containers in accordance with local regulations.

Experimental Workflow and Safety Precautions

Imiglucerase Handling and Disposal Workflow

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Caption: Workflow for the safe handling and disposal of **Imiglucerase**.

Potential Adverse Effects and First Aid

The most significant risk to personnel handling **Imiglucerase** is the development of hypersensitivity reactions.[3][4] Approximately 15% of patients treated with **Imiglucerase** develop IgG antibodies, which increases the risk of an allergic reaction.[3]

Symptoms of Hypersensitivity:

- Mild to Moderate: Itching, flushing, hives, swelling under the skin, chest discomfort, shortness of breath, cough, rapid heart rate, and low blood pressure.[3]
- Severe (Anaphylaxis): Life-threatening allergic reaction that can occur rapidly.

First Aid:

- Skin Contact: Wash the affected area thoroughly with soap and water.
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
- In case of a systemic reaction (e.g., hives, difficulty breathing), seek immediate emergency medical attention.

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